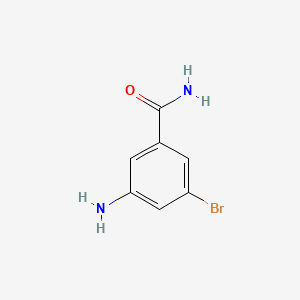
3-(6-Aminopyridin-3-yl)-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Aminopyridin-3-yl)-N-ethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminopyridine moiety attached to a benzamide structure
作用機序
Target of Action
The primary target of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] FabI, which is found in Escherichia coli . This enzyme plays a crucial role in bacterial fatty acid biosynthesis . Another potential target is the receptor-interacting protein kinase 2 (RIPK2), as suggested by some patents .
Mode of Action
It is believed to inhibit its target enzymes, thereby disrupting their normal function . For instance, by inhibiting FabI, it may disrupt bacterial fatty acid biosynthesis, which is essential for bacterial growth and survival .
Biochemical Pathways
The inhibition of FabI affects the fatty acid biosynthesis pathway in bacteria . This disruption can lead to the cessation of bacterial growth and eventually bacterial death. The effect on RIPK2, if applicable, could influence various cellular processes, including inflammation and cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact the compound’s bioavailability and effectiveness.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth due to the disruption of fatty acid biosynthesis . If it indeed targets RIPK2, it could have effects on inflammation and cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its binding to target enzymes . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide typically involves the reaction of 6-aminopyridine with an appropriate benzoyl chloride derivative under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors to enhance the reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in optimizing the reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
3-(6-Aminopyridin-3-yl)-N-ethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
科学的研究の応用
3-(6-Aminopyridin-3-yl)-N-ethylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
類似化合物との比較
Similar Compounds
3-(6-Aminopyridin-3-yl)benzamide:
3-(6-Aminopyridin-3-yl)acrylate: Another related compound that undergoes photoisomerization and has unique properties due to the presence of an acrylic acid moiety.
Uniqueness
3-(6-Aminopyridin-3-yl)-N-ethylbenzamide is unique due to its specific combination of an aminopyridine moiety and an ethylbenzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
3-(6-aminopyridin-3-yl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-16-14(18)11-5-3-4-10(8-11)12-6-7-13(15)17-9-12/h3-9H,2H2,1H3,(H2,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKINSFBLIWSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718562 |
Source


|
| Record name | 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-59-1 |
Source


|
| Record name | Benzamide, 3-(6-amino-3-pyridinyl)-N-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER](/img/structure/B581534.png)



![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)
![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B581547.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)
![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)



